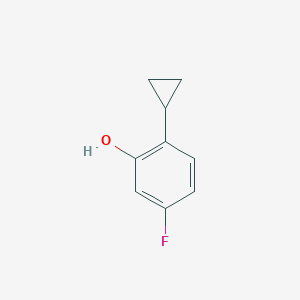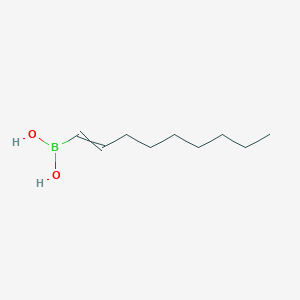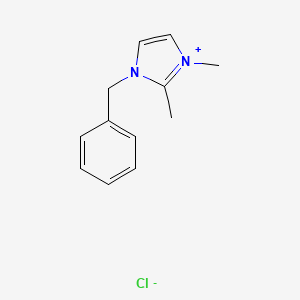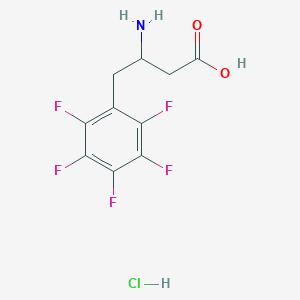
Camphorsulfonic acid; piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camphorsulfonic acid and piperazine-2-carboxylic acid are two distinct compounds with unique properties and applications. Camphorsulfonic acid, also known as (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, is an organosulfur compound that is a relatively strong acid and is used in various chemical reactions . Piperazine-2-carboxylic acid, on the other hand, is a heterocyclic compound that is of considerable interest for the synthesis of biologically active compounds .
Preparation Methods
Camphorsulfonic Acid: Camphorsulfonic acid can be prepared by the sulfonation of camphor with sulfuric acid and acetic anhydride . The reaction involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid can be synthesized from ethylene diamine through N,N’-di(trifluoroacetyl)ethylenediamine and methyl N,N’-di(trifluoroacetyl)piperazine-2-carboxylate . The synthesis involves the use of trifluoroacetyl groups that are easily removable, making the process more efficient .
Chemical Reactions Analysis
Camphorsulfonic Acid: Camphorsulfonic acid undergoes various chemical reactions, including sulfonation, esterification, and rearrangement reactions . It is commonly used as a resolving agent for chiral amines and other cations . The major products formed from these reactions include camphor-based imidazolium salts and quinolines .
Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid undergoes reactions such as hydrolysis, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, hydrobromic acid, and lithium aluminum hydride . The major products formed include methyl piperazinium-2-carboxylate and piperazinium-2-carboxylic acid hydrochloride .
Scientific Research Applications
Camphorsulfonic Acid: Camphorsulfonic acid is used in organic synthesis as a resolving agent for chiral amines and other cations . It is also used in the synthesis of pharmaceutical formulations, including trimetaphan camsilate and lanabecestat camsylate . Additionally, camphorsulfonic acid is used in the synthesis of quinolines and other biologically active compounds .
Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid is of considerable interest for the synthesis of biologically active compounds . It is used in the preparation of various pharmaceuticals and has applications in medicinal chemistry . The compound is also used in the synthesis of heterocyclic building blocks .
Mechanism of Action
Camphorsulfonic Acid: The mechanism of action of camphorsulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various organic reactions . It facilitates the formation of chiral amines and other cations by resolving racemic mixtures .
Piperazine-2-carboxylic Acid: The mechanism of action of piperazine-2-carboxylic acid involves its ability to undergo various chemical reactions, such as hydrolysis and reduction, to form biologically active compounds . The compound interacts with molecular targets and pathways involved in medicinal chemistry .
Comparison with Similar Compounds
Camphorsulfonic Acid: Similar compounds to camphorsulfonic acid include other sulfonic acids such as methanesulfonic acid and benzenesulfonic acid . Camphorsulfonic acid is unique due to its bicyclic structure and its use as a resolving agent for chiral compounds .
Piperazine-2-carboxylic Acid: Similar compounds to piperazine-2-carboxylic acid include other piperazine derivatives such as 1-Boc-piperazine and 4-Boc-piperazine-2-carboxylic acid . Piperazine-2-carboxylic acid is unique due to its specific applications in the synthesis of biologically active compounds .
Properties
Molecular Formula |
C15H26N2O6S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9) |
InChI Key |
SOAAUEDBDKHPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)




![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)



